(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

描述

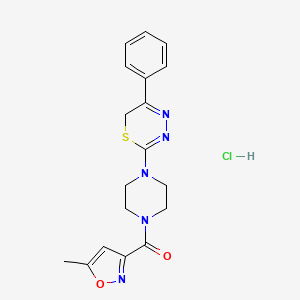

(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring:

- A 5-methylisoxazole moiety linked via a ketone bridge to a piperazine ring.

- The piperazine is substituted with a 5-phenyl-6H-1,3,4-thiadiazine group, a six-membered ring containing sulfur and two nitrogen atoms.

- The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications.

属性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S.ClH/c1-13-11-15(21-25-13)17(24)22-7-9-23(10-8-22)18-20-19-16(12-26-18)14-5-3-2-4-6-14;/h2-6,11H,7-10,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWBRWEJRREDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may interact with its targets through hydrogen bond accepting and donating characteristics, allowing it to make specific interactions with different target receptors.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways related to their pharmacological activities.

相似化合物的比较

Structural Analogues with Thiazole/Thiadiazine Moieties

Several compounds share key structural motifs with the target molecule:

Key Observations :

- Thiazole-based analogs (e.g., compounds 4 and 5) exhibit planar aromatic systems but lack the 1,3,4-thiadiazine ring’s conformational flexibility and sulfur-mediated electronic effects .

- The target’s piperazine-ketone bridge enables distinct hydrogen-bonding interactions compared to rigid carbamate linkages in thiazol-5-ylmethyl derivatives .

Functional Analogues in Bioactive Molecules

- MFR-a cofactor (methylofuran analog): Contains a furan-thiazole system but lacks the piperazine-thiadiazine scaffold. Its formyl group mediates one-carbon transfer, unlike the target’s ketone bridge .

Computational and Chemoinformatic Comparisons

Similarity Coefficients and Molecular Fingerprints

Using Tanimoto coefficients (Tc) and other metrics (e.g., Dice, Cosine), the target compound was compared to analogs:

Analysis :

Graph-Based Structural Alignment

Using graph isomorphism detection (vertices = atoms, edges = bonds):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。